Aurentiacin

Description

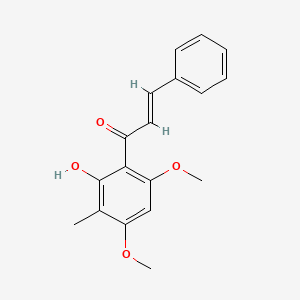

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJPPYCLBALJRR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Flux and Regulation in Biosynthesis

Factors Influencing Metabolic Flux

The metabolic flux towards this compound is influenced by several factors:

Precursor Availability: The cellular concentrations of key precursors such as malonyl-CoA and p-coumaroyl-CoA, which are themselves products of central metabolism, directly impact the rate of chalcone (B49325) synthesis mdpi.comresearchgate.netijpsr.com.

Enzyme Activity and Abundance: The expression levels and catalytic efficiency of enzymes like CHS and CHI are critical determinants of flux. Higher enzyme levels or activity can increase flux through the pathway researchgate.net.

Metabolic Branching: Metabolic pathways often branch, diverting intermediates to different products. The relative flux through these branches, influenced by competing enzymes and substrate availability, will affect the amount of precursor available for this compound synthesis researchgate.net.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis, including this compound, occurs at multiple levels:

Allosteric Regulation: Enzymes can be activated or inhibited by the binding of small molecules (metabolites) at sites distinct from the active site. This provides rapid, fine-tuning of enzyme activity and thus metabolic flux researchgate.net.

Post-translational Modifications: Enzymes can be modified (e.g., phosphorylation, acetylation) after synthesis, altering their activity, stability, or localization, thereby influencing flux.

Co-substrate Usage: In some metabolic branch points, the differential usage of co-substrates by competing reactions can lead to non-linear flux switching, providing a built-in regulatory mechanism researchgate.net.

While specific regulatory mechanisms for this compound are not detailed in the provided literature, studies on other secondary metabolites, including lichen depsides, suggest that gene regulation and epigenetic factors can play significant roles in determining the production of different compounds from shared biosynthetic gene clusters mdpi.commdpi.comnih.govbiorxiv.org. This highlights the potential for complex regulatory networks to control the output of secondary metabolites.

Gene Expression and Control

The genes encoding enzymes like CHS are often organized into biosynthetic gene clusters (BGCs) in some organisms, suggesting coordinated regulation mdpi.combiorxiv.org. In plants, the expression of genes involved in the phenylpropanoid pathway is known to be regulated by complex transcriptional networks, often involving MYB transcription factors and other regulatory proteins that respond to light, stress, and developmental signals mdpi.comresearchgate.net. Understanding these regulatory elements is key to manipulating this compound production.

Environmental and Cellular Influences on Flux

External factors can significantly influence metabolic flux towards secondary metabolites. These include:

Light: Light quality and intensity can modulate the expression of genes in the phenylpropanoid pathway mdpi.comresearchgate.net.

Stress: Various stresses, such as pathogen attack, UV radiation, or nutrient deprivation, can trigger the production of secondary metabolites as defense mechanisms, altering metabolic flux libretexts.org.

Cellular Compartmentation: The localization of enzymes and substrates within different cellular compartments (e.g., cytosol, plastids) is critical for regulating metabolic flux.

The dynamic interplay between precursor supply, enzymatic activity, and regulatory networks ultimately determines the metabolic flux directed towards the synthesis of this compound.

Compound List:

this compound

L-Phenylalanine

Acetyl-CoA

Malonyl-CoA

p-Coumaroyl-CoA

Cinnamic Acid

p-Coumaric Acid

Chalcone

Flavanone

Naringenin

Chemical Synthesis Methodologies for Aurentiacin and Analogues

Reported Synthetic Routes for Aurentiacin

This compound has been identified in natural sources such as Pityrogramma triangularis niscpr.res.innih.gov. Its chemical synthesis typically begins with phloroacetophenone, a key phenolic ketone, and involves several transformations to yield the final this compound structure.

The synthesis of this compound from phloroacetophenone is consistently described as a multi-step process niscpr.res.innih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Phloroacetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) serves as the foundational building block. The structure of this compound, (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one nih.gov, indicates that the synthesis involves modifications to the phloroacetophenone core, including methylation of hydroxyl groups, introduction of a methyl group at the 3'-position, and subsequent condensation with benzaldehyde.

A specific synthetic strategy mentioned involves the use of boron heterocycles, 2,4,6-trimethoxytoluene, and phenylpropionic acid, catalyzed by boron trifluoride (BF₃). This route leads to crystalline boron heterocycles, which upon hydrolysis, yield this compound and dihydrothis compound researchgate.netresearchgate.net. This pathway highlights the multi-step nature required to achieve the specific substitution pattern of this compound.

The preparation of this compound from phloroacetophenone necessitates a sequence of reactions to introduce the necessary functional groups and achieve the correct regiochemistry. These steps typically involve:

Modification of Phloroacetophenone : This phase likely includes selective methylation of hydroxyl groups and the introduction of a methyl group onto the aromatic ring. For instance, related syntheses of chalcone (B49325) analogues have involved formylation and methylation steps starting from phloroacetophenone derivatives lookchem.com.

Condensation Reaction : The modified acetophenone (B1666503) derivative is then reacted with an aromatic aldehyde, most commonly benzaldehyde, to form the chalcone backbone.

The precise sequence and reagents for each step in the synthesis of this compound from phloroacetophenone have been detailed in specific literature, such as the work by Hossain et al. niscpr.res.inresearchgate.net.

General Principles of Chalcone Chemical Synthesis

Chalcones are generally synthesized through base- or acid-catalyzed condensation reactions between an aromatic aldehyde and an acetophenone derivative.

The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis researchgate.netresearchgate.netresearchgate.netlookchem.comijpsr.com. This reaction involves the aldol (B89426) condensation between an enolizable ketone (typically an acetophenone) and an aldehyde lacking α-hydrogens (an aromatic aldehyde), followed by dehydration to form the α,β-unsaturated ketone system characteristic of chalcones.

The reaction mechanism, particularly under base catalysis (e.g., using NaOH or KOH in an alcoholic solvent like ethanol), proceeds via the formation of an enolate ion from the ketone. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol intermediate undergoes dehydration, often facilitated by the reaction conditions, to yield the chalcone.

Table 1: General Claisen-Schmidt Condensation for Chalcones

| Reaction Type | Reactants | Catalyst | Solvent | Product Type |

| Base-Catalyzed | Aromatic Aldehyde + Aromatic Ketone (Acetophenone) | NaOH, KOH, Ba(OH)₂ | Ethanol | Chalcones |

| Acid-Catalyzed | Aromatic Aldehyde + Aromatic Ketone (Acetophenone) | HCl, SOCl₂ | Various | Chalcones |

Variants of this condensation can employ different catalysts, solvents, and reaction conditions to optimize yields and selectivity, or to incorporate greener chemistry principles such as solvent-free conditions or microwave irradiation lookchem.com.

Challenges and Innovations in this compound Chemical Synthesis

The synthesis of this compound, particularly starting from phloroacetophenone, can encounter several challenges:

Regioselectivity : Ensuring the correct placement of substituents (methoxy and methyl groups) on the aromatic ring during the modification of phloroacetophenone requires careful control of reaction conditions and reagent selection.

Purification : Isolating and purifying intermediates and the final product to high purity can be demanding, often requiring chromatographic techniques.

Innovations in chalcone synthesis, such as the development of greener methodologies like solvent-free reactions or the use of heterogeneous catalysts, could potentially be applied to this compound synthesis to improve efficiency and sustainability lookchem.com. Research into novel catalytic systems or one-pot procedures could also streamline the synthesis.

Advanced Extraction and Isolation Techniques for Aurentiacin from Biological Sources

Conventional Extraction Methodologies

Conventional methods, while often requiring longer extraction times and larger solvent volumes, are foundational techniques in phytochemistry due to their simplicity and scalability. eurekabiomedical.com

Soxhlet extraction is a continuous solid-liquid extraction technique that has been a standard method for obtaining natural products for over a century. youtube.com The process involves repeatedly washing the plant material with a distilled fresh solvent, which allows for a nearly complete extraction of the desired compound. scispace.com The powdered plant material is placed in a thimble, and a suitable solvent is heated in a flask. The solvent vapor bypasses the thimble, condenses, and drips back onto the plant material, extracting the soluble compounds. Once the solvent level reaches a certain point, a siphon mechanism aspirates the solute-rich solvent back into the flask, leaving the plant material to be extracted by fresh solvent again. youtube.com

For a chalcone (B49325) like Aurentiacin, polar solvents are generally effective. The choice of solvent is critical and is based on the polarity of the target compound. Ethanol and methanol (B129727) are common choices for extracting flavonoids. mdpi.com Key parameters such as extraction time, solvent-to-solid ratio, and temperature must be optimized to maximize yield while preventing the thermal degradation of heat-sensitive compounds like this compound. scispace.com

Table 1: Typical Parameters for Soxhlet Extraction of Phenolic Compounds

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Solvent | Ethanol, Methanol, Ethanol/Water mixtures | Based on the polarity of flavonoids. mdpi.com |

| Extraction Time | 6 - 24 hours | Varies depending on the plant matrix and particle size; longer times ensure more complete extraction. scispace.com |

| Solid to Solvent Ratio | 1:10 to 1:70 (g/mL) | A higher ratio can improve extraction efficiency but increases solvent consumption. scispace.com |

| Temperature | Boiling point of the solvent | The process relies on solvent vaporization and condensation. |

| Particle Size | 0.2 - 2 mm | Smaller particle size increases the surface area for extraction. eurekabiomedical.com |

Maceration and percolation are the simplest forms of solid-liquid extraction. uobasrah.edu.iq Maceration involves soaking the comminuted plant material in a solvent (menstruum) in a closed container for a period, typically ranging from three to seven days, with occasional agitation. uobasrah.edu.iqresearchgate.net The solvent penetrates the plant cells, dissolving the soluble constituents. It is particularly suitable for drugs that are soft, parenchymatous, or cannot be easily powdered. uobasrah.edu.iq

Percolation is a more continuous process where the solvent is allowed to slowly flow through a column packed with the powdered plant material. researchgate.net This method is generally more efficient and less time-consuming than maceration as it establishes a continuous concentration gradient, promoting a more exhaustive extraction. philadelphia.edu.jo It is preferred for harder, tougher plant materials and when maximum extraction is required. uobasrah.edu.iq

Table 2: Comparison of Maceration and Percolation for this compound Extraction

| Feature | Maceration | Percolation |

|---|---|---|

| Process Type | Static / Batch philadelphia.edu.jo | Continuous Flow researchgate.net |

| Principle | Soaking and dissolution in a fixed volume of solvent. uobasrah.edu.iq | Continuous passage of fresh solvent through the material. philadelphia.edu.jo |

| Extraction Time | Long (typically 3-7 days). researchgate.net | Shorter than maceration. researchgate.net |

| Efficiency | Less efficient; may not achieve exhaustive extraction. | More efficient; generally achieves more complete extraction. uobasrah.edu.iq |

| Solvent Usage | Uses a fixed amount of solvent. | Can use more solvent but is more thorough. researchgate.net |

| Applicability | Suitable for soft, unorganized, or unpowderable materials. uobasrah.edu.iq | Ideal for hard, tough, or powdered plant materials. uobasrah.edu.iq |

Modern and Green Extraction Technologies

In response to the limitations of conventional methods, modern "green" technologies have been developed. These techniques aim to reduce extraction time, lower solvent consumption, and increase extraction efficiency, often while preserving the integrity of thermolabile compounds. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (>20 kHz) to enhance the extraction process. nih.gov The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microbubbles in the solvent. youtube.com This collapse generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls. youtube.com This disruption enhances solvent penetration into the plant matrix and facilitates the release of intracellular compounds into the solvent, significantly accelerating mass transfer. nih.govnih.gov

Key advantages of UAE include reduced extraction times (often minutes instead of hours), lower operating temperatures (which is beneficial for heat-sensitive compounds like this compound), and decreased solvent consumption. nih.gov The efficiency of UAE is influenced by several parameters, including ultrasonic frequency and power, temperature, solvent type, and the solid-to-liquid ratio. nih.govnih.gov

Table 3: Research Findings on UAE for Phenolic Compounds

| Plant Source | Target Compound(s) | Optimized UAE Conditions | Reference |

|---|---|---|---|

| Butterfly Pea Petals | Anthocyanins, Phenolics | Time: 30-60 min; Temp: 40-80 °C; Ratio: 5-10 mL/mg | nih.gov |

| Pomegranate | Anthocyanins | Acetone 70%; Temp: 30 °C; Time: 20 min | mdpi.com |

| Black Currant | Polysaccharides | Temp: 40 °C; Time: 15-55 min | youtube.com |

| Grape Pomace | Amino Acids | Water & Ethanol; Temp: 10-70 °C; Power: 20-70% | youtube.com |

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds. youtube.com Microwaves are non-ionizing electromagnetic waves that generate heat through two main mechanisms: ionic conduction and dipole rotation. youtube.com Polar molecules within the solvent and residual moisture in the plant cells align with the rapidly oscillating electric field, generating heat. youtube.com This internal heating creates a significant pressure gradient within the plant cells, leading to cell wall rupture and the subsequent release of phytochemicals into the solvent. youtube.com

MAE offers substantial benefits, including dramatically reduced extraction times (often completed in minutes), lower solvent usage, and higher extraction yields compared to conventional methods. nih.govmdpi.com The choice of solvent is crucial, as it must be able to absorb microwave energy effectively (i.e., have a high dielectric constant). youtube.com Ethanol, methanol, and water are commonly used solvents in MAE. mdpi.com

Table 4: MAE Parameters for Extraction of Phenolic Compounds

| Plant Source | Target Compound(s) | Optimized MAE Conditions | Reference |

|---|---|---|---|

| Scutellaria species | Phenolic compounds | Power: 63 W; Time: 10 min; Solvent: 70% Ethanol | mdpi.com |

| Mandarin Peel | Polyphenols, Carotenoids | Power: 400-800 W; Solvent: 30-90% Ethanol; Temp: < 75 °C | nih.gov |

| Scutellaria baicalensis roots | Flavonoids | Solvent: Water; Temp: 100 °C; Time: 2 h; Power: 300 W | mdpi.com |

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. nih.gov Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. nih.gov In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, such as liquid-like density and solvating power, combined with gas-like viscosity and diffusivity, allowing it to penetrate the plant matrix efficiently. tautobiotech.com

The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction. mdpi.com For moderately polar compounds like this compound, the polarity of CO₂ can be increased by adding a small amount of a polar co-solvent, such as methanol or ethanol. tautobiotech.com A study on the SFE of aurentiamide acetate (B1210297) from Patrinia villosa Juss provides a relevant model for the extraction of similar compounds. tautobiotech.comnih.gov The researchers optimized the SFE parameters to maximize the yield of the target compound.

Table 5: Optimized SFE Parameters for Aurentiamide Acetate from Patrinia villosa Juss

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) | Standard choice for SFE due to favorable properties. nih.gov |

| Temperature | 55 °C | Balances solute vapor pressure and solvent density. tautobiotech.comnih.gov |

| Pressure | 35 MPa | Higher pressure increases fluid density and solvating power. tautobiotech.comnih.gov |

| Co-solvent | 10% Methanol | Increases the polarity of CO₂ to enhance the extraction of the target compound. tautobiotech.comnih.gov |

| Extraction Yield | 1.46 mg/g | Achieved under the optimized conditions. tautobiotech.com |

Pressurized Liquid Extraction (PLE) Implementations

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a sophisticated technique for extracting compounds from solid and semi-solid samples. nih.gov The method utilizes solvents at elevated temperatures and pressures, keeping the solvent in its liquid state below its critical point. nih.gov These conditions enhance the extraction process in several ways: the high temperature increases the solubility of the analyte and the diffusion rate of the solvent into the sample matrix, while the high pressure forces the solvent into the pores of the matrix, facilitating the disruption of analyte-matrix interactions. This results in faster extraction times, reduced solvent consumption, and often higher extraction yields compared to traditional methods like maceration or Soxhlet extraction. nih.govbohrium.com

The implementation of PLE for the extraction of this compound from a biological source, such as the dried and powdered leaves of Didymocarpus pedicellatus, involves the optimization of several key parameters. The choice of solvent is critical; solvents like ethanol, methanol, or acetone, often mixed with water, are commonly used for extracting phenolic compounds. nih.gov Temperature is another crucial factor, typically ranging from 50 to 200°C, as it must be high enough to improve efficiency without degrading the target compound. nih.govnih.gov The pressure, usually maintained around 10-15 MPa (100-150 bar), ensures the solvent remains liquid at the selected temperature. nih.govresearchgate.net The extraction can be performed in one or more static cycles, where the sample is exposed to the hot, pressurized solvent for a set duration, followed by a dynamic flush with fresh solvent. nih.gov

Table 1: Representative Parameters for Pressurized Liquid Extraction of Chalcones

| Parameter | Range/Options | Rationale for this compound Extraction |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetone, Water mixtures | Polar solvents are effective for extracting phenolic compounds like chalcones. An ethanol/water mixture is often preferred for its efficiency and lower toxicity. |

| Temperature | 60 - 140°C | Higher temperatures increase solubility and diffusion. The optimal temperature must be determined to maximize this compound yield without causing thermal degradation. nih.gov |

| Pressure | 10 - 15 MPa | Maintains the solvent in a liquid state above its atmospheric boiling point, enabling high-temperature extraction. nih.gov |

| Static Cycles | 1 - 3 cycles | Multiple cycles with fresh solvent ensure exhaustive extraction of the target compound from the plant matrix. nih.gov |

| Static Time | 5 - 15 minutes | The duration of each static cycle is optimized to allow sufficient time for solvent penetration and analyte dissolution. |

Enzyme-Assisted Extraction (EAE) for Enhanced Recovery

Enzyme-Assisted Extraction (EAE) is an advanced and environmentally friendly technique that employs specific enzymes to break down the structural components of plant cell walls, primarily cellulose, hemicellulose, and pectin. mdpi.comresearchgate.net This enzymatic hydrolysis disrupts the integrity of the cell wall, facilitating the release of intracellular bioactive compounds into the extraction solvent. mdpi.com By improving the permeability of the plant material, EAE can significantly enhance the extraction yield of target molecules like this compound, often under milder temperature and solvent conditions than conventional methods. mdpi.comnih.gov This technique is recognized for its specificity, efficiency, and sustainability, as it can reduce extraction time and solvent consumption. mdpi.comnih.gov

For the enhanced recovery of this compound, a cocktail of enzymes, including cellulases, pectinases, and hemicellulases, could be applied to the plant matrix suspended in an aqueous buffer. The selection of enzymes and the optimization of process parameters are critical for maximizing extraction efficiency. Key variables include the enzyme concentration, pH of the medium, temperature, and incubation time, all of which must be tailored to the specific enzyme's optimal activity range and the stability of this compound. nih.gov Following the enzymatic pre-treatment, a conventional solvent extraction is typically performed. Research has shown that EAE yields for anthocyanins, another class of polyphenols, were 14% higher than maceration and 104% higher than ultrasound-assisted extraction, demonstrating the technique's potential. mdpi.com

Table 2: Key Parameters in Enzyme-Assisted Extraction for Polyphenols

| Parameter | Typical Conditions | Influence on this compound Extraction |

|---|---|---|

| Enzyme Type | Cellulase, Pectinase, Hemicellulase | A mixture of enzymes is often most effective for the complex cell wall structure of plant materials, ensuring comprehensive degradation and release of intracellular contents. nih.gov |

| Enzyme Concentration | 0.5% - 2.0% (w/w) | A sufficient concentration is needed for effective hydrolysis, but excessive amounts can increase costs without proportional gains in yield. |

| pH | 4.0 - 6.0 | The pH must be optimized for the specific enzymes used to ensure maximum catalytic activity. |

| Temperature | 40 - 60°C | The temperature is maintained within the optimal range for enzyme activity while being mild enough to prevent the degradation of heat-sensitive compounds like this compound. mdpi.com |

| Incubation Time | 30 - 180 minutes | The duration of the enzymatic treatment is optimized to allow for sufficient cell wall breakdown without initiating degradation of the target compound. |

Chromatographic Separation Techniques for this compound Isolation

Following extraction, the crude plant extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated separation techniques. Chromatography is the cornerstone of this purification process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For natural product isolation, a multi-step chromatographic strategy is often employed, starting with lower resolution methods to fractionate the extract and progressing to high-resolution techniques for final purification.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound. mdpi.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads, allowing for the collection of milligram-to-gram quantities of the pure compound. evotec.com The technique offers high resolution, enabling the separation of structurally similar compounds from the complex extract.

The purification of this compound via preparative HPLC typically involves a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase is usually a polar solvent system, commonly a gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. As the concentration of the organic solvent increases over time, compounds elute from the column in order of increasing hydrophobicity. This compound, being a chalcone, would be detected by a UV-Vis detector, typically monitoring at a wavelength corresponding to its maximum absorbance. The fraction corresponding to the this compound peak is then collected for subsequent analysis. youtube.com

Table 3: Typical Preparative HPLC Parameters for Chalcone Purification

| Parameter | Specification | Purpose in this compound Isolation |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) | The nonpolar stationary phase effectively retains and separates moderately polar to nonpolar compounds like chalcones. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | A gradient elution (e.g., 20% B to 80% B over 40 min) is used to separate compounds with a wide range of polarities. mdpi.com |

| Flow Rate | 10 - 25 mL/min | Higher flow rates are used in preparative scale to process larger sample volumes in a reasonable timeframe. |

| Detection | UV-Vis Detector (e.g., at 280 nm or 365 nm) | Monitors the column effluent for UV-absorbing compounds, allowing for the identification and collection of the this compound peak. |

| Injection Volume | 1 - 5 mL (of concentrated extract) | Larger volumes of the pre-fractionated extract are injected to maximize the yield of the purified compound per run. |

Centrifugal Partition Chromatography (CPC) in Isolation Schemes

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a preparative liquid-liquid chromatographic technique that utilizes a liquid stationary phase held in place by a strong centrifugal force. wikipedia.orggilson.com This method eliminates the need for a solid support, thereby avoiding issues like irreversible sample adsorption and degradation of the stationary phase that can occur in traditional liquid-solid chromatography. researchgate.netmdpi.com These advantages make CPC particularly well-suited for the large-scale separation and purification of natural products from crude extracts. rsc.org

In a CPC-based isolation scheme for this compound, the primary challenge is the selection of an appropriate biphasic solvent system. The system must provide a suitable partition coefficient (KD) for this compound, typically between 0.5 and 5, to ensure effective separation and elution. gilson.com The crude extract is dissolved in a portion of the solvent system and introduced into the CPC instrument. As the mobile phase is pumped through the liquid stationary phase, the components of the mixture separate based on their differing partition coefficients. researchgate.net Fractions are collected and analyzed, with those containing pure this compound being pooled. CPC can serve as an excellent initial purification step to remove major impurities before final polishing by preparative HPLC.

Table 4: Example Biphasic Solvent Systems for Polyphenol Separation in CPC

| Solvent System (v/v/v/v) | System Type | Potential Application |

|---|---|---|

| Hexane / Ethyl Acetate / Methanol / Water | HEMWat system | A versatile and widely used system that can be tuned by varying the ratios to separate compounds of varying polarity. |

| Chloroform / Methanol / Water | Arizona system | Useful for separating moderately polar compounds. The polarity can be adjusted by changing the solvent ratios. |

| n-Butanol / Acetic Acid / Water | BAW system | Often employed for the separation of more polar compounds like glycosides. |

Other Preparative Chromatographic Methods

While HPLC and CPC are powerful tools, a comprehensive isolation strategy for this compound may incorporate other preparative chromatographic methods. These are often used for initial fractionation of the crude extract to simplify the mixture before high-resolution purification.

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the stationary phase (typically silica (B1680970) gel or bonded phases like C18). It is an efficient and economical method for the initial fractionation of a crude extract, separating it into several less complex fractions based on polarity. These fractions can then be further purified by preparative HPLC or CPC.

Supercritical Fluid Chromatography (SFC): Preparative SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. evotec.com It is considered a "green" technology due to the reduced use of organic solvents. SFC is particularly effective for separating nonpolar compounds and chiral molecules. For a compound like this compound, SFC could offer an alternative purification strategy, especially if isomers are present.

These methods can be integrated into a multi-step workflow to systematically reduce the complexity of the extract and achieve high-purity this compound suitable for further research.

Rigorous Analytical Characterization Approaches for Aurentiacin

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in unraveling the molecular structure of Aurentiacin by probing its electronic, vibrational, and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) thermofisher.comegyankosh.ac.inresearchgate.net. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) further aid in distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons) nanalysis.com.

While specific ¹H and ¹³C NMR data for this compound itself were not extensively detailed in the provided search snippets, studies on closely related chalcone (B49325) isomers, such as (E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one, which is an isomer of this compound A, offer valuable insights. This isomer exhibited characteristic signals in its ¹H NMR spectrum, including a downfield signal at δ13.28 ppm attributed to a chelated hydroxyl group, aromatic protons in the δ6.22–7.63 ppm range, olefinic protons as doublets around δ7.82 and δ7.96 ppm, and singlets for a methoxy (B1213986) group (δ3.67 ppm) and a methyl group (δ2.11 ppm) internationalscholarsjournals.com. The ¹³C NMR spectrum revealed signals for CH, aromatic CH, quaternary carbons, and sp³ hybridized carbons corresponding to the methoxy and methyl groups, as well as a carbonyl carbon internationalscholarsjournals.com. These types of signals are expected for compounds with similar structural features to this compound.

Table 1: ¹H NMR Spectroscopic Data for a Chalcone Isomer of this compound A

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH (chelated) | 13.28 | s | - |

| H-α (olefinic) | 7.82 | d | 15.6 |

| H-β (olefinic) | 7.96 | d | 15.6 |

| H-aromatic | 6.22 | s | - |

| H-aromatic | 7.40 | m | - |

| H-aromatic | 7.63 | m | - |

| OCH₃ | 3.67 | s | - |

| CH₃ | 2.11 | s | - |

Note: Data is for a chalcone isomer related to this compound A.

Table 2: ¹³C NMR Spectroscopic Data for a Chalcone Isomer of this compound A

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 193.17 |

| C-5' (quaternary) | 164.13 |

| C-4' (quaternary) | 161.51 |

| C-2' (quaternary) | 161.45 |

| C-α | 143.27 |

| C-β | 126.38 |

| C-aromatic | 130.30 |

| C-aromatic | 128.95 (2C) |

| C-aromatic | 128.45 (2C) |

| C-aromatic | 99.73 |

| C-quaternary | 135.28 |

| C-quaternary | 110.25 |

| C-quaternary | 109.55 |

| OCH₃ | 62.24 |

| CH₃ | 8.04 |

Note: Data is for a chalcone isomer related to this compound A.

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of this compound, providing clues about its structure egyankosh.ac.invit.ac.inlcms.cz. High-Resolution Mass Spectrometry (HRMS) offers even greater precision by measuring the exact mass of ions, enabling the determination of the elemental composition vit.ac.inresearchgate.neteurachem.orgnih.gov.

This compound has been characterized with the molecular formula C₁₈H₁₈O₄, corresponding to a molecular weight of 298.3380 Da researchgate.net. HRMS analysis has provided precise mass measurements, with observed ions at m/z 298.1205 (corresponding to the protonated molecule [M+H]⁺, with 100.0% relative abundance), m/z 299.1239 (¹³C isotope peak, 19.5%), and m/z 300.1272 (¹³C₂ isotope peak, 1.8%) researchgate.net. These values are highly consistent with the proposed elemental composition, confirming the molecular formula.

Table 3: HRMS Data for this compound

| Ion Type | m/z | Relative Abundance (%) | Elemental Composition |

| [M+H]⁺ | 298.1205 | 100.0 | C₁₈H₁₈O₄ |

| Isotope | 299.1239 | 19.5 | |

| Isotope | 300.1272 | 1.8 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of specific infrared radiation frequencies corresponding to molecular vibrations thermofisher.comspecac.comyoutube.comutdallas.eduvscht.czlibretexts.org. Different chemical bonds and functional groups absorb IR radiation at characteristic wavenumbers (cm⁻¹).

Based on the structure of related chalcones and general knowledge of functional group absorptions, this compound is expected to exhibit signals indicative of hydroxyl (-OH), carbonyl (C=O), aromatic C-H, and C=C bonds. For instance, a broad absorption band in the 3200–3550 cm⁻¹ range typically signifies the presence of a hydroxyl group specac.comutdallas.edu. A strong, sharp peak around 1715 cm⁻¹ is characteristic of a carbonyl group (C=O) specac.comutdallas.edulibretexts.org. Aromatic C-H stretching vibrations are usually observed slightly above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹ for vinylic C-H, and 3100-3000 cm⁻¹ for aromatic C-H) vscht.czlibretexts.org. Aromatic C=C stretching vibrations are often seen in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions vscht.cz. Studies on chalcone isomers have reported a broad OH band at 3252 cm⁻¹ and a chelated carbonyl band at 1631 cm⁻¹ internationalscholarsjournals.com, which are consistent with these expectations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Wavenumber (cm⁻¹) | Intensity/Description |

| Hydroxyl | O-H | 3200–3550 | Strong, Broad |

| Aromatic C-H | C-H | 3000–3100 | Medium |

| Carbonyl | C=O | 1670–1780 | Strong, Sharp |

| Alkene/Aromatic | C=C | 1600–1680 | Medium |

| Aromatic C=C | C=C | 1400–1600 | Medium |

| C-O (ether) | C-O | ~1050 | Sharp |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify chromophores—molecular fragments responsible for absorbing light in the UV-Vis region (approximately 100-900 nm)—and to assess the extent of conjugation within a molecule azooptics.comupi.edumsu.eduuomustansiriyah.edu.iqijprajournal.com. The absorption of UV-Vis light causes electronic transitions, typically π→π* and n→π* transitions msu.eduuomustansiriyah.edu.iq.

This compound, being a chalcone derivative, possesses an extended conjugated π-electron system, which includes aromatic rings and an α,β-unsaturated carbonyl system. Such conjugated systems are known to absorb strongly in the UV-Vis region. Increased conjugation generally leads to a bathochromic shift, meaning absorption maxima (λmax) occur at longer wavelengths azooptics.commsu.eduuomustansiriyah.edu.iq. While specific λmax values for this compound were not detailed in the provided search results, compounds with similar conjugated structures typically show absorption bands in the 200-400 nm range. For example, conjugated dienes absorb around 233 nm, and benzene (B151609) rings absorb around 261 nm uomustansiriyah.edu.iq. The presence of hydroxyl and methoxy groups (auxochromes) can further influence these absorption characteristics by extending conjugation and causing shifts in λmax uomustansiriyah.edu.iqijprajournal.com. UV-Vis spectroscopy would therefore be valuable in confirming the presence of these conjugated systems within this compound.

Chromatographic-Mass Spectrometric Coupling Techniques

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for analyzing complex mixtures and identifying individual components like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the metabolic profiling of plant extracts, enabling the separation of compounds based on their physicochemical properties followed by their identification and quantification using mass spectrometry researchgate.netresearchgate.netukaazpublications.comnih.govtjnpr.orgnih.gov. This hyphenated technique is particularly effective for identifying known compounds and characterizing novel ones from complex natural matrices.

This compound has been successfully identified and profiled using LC-MS analysis from various plant extracts, including those of Syzygium malaccense researchgate.net. The ability of LC-MS to separate components and provide mass-to-charge ratio (m/z) information, often coupled with HRMS for accurate mass determination, allows for the confirmation of this compound's presence and purity within crude extracts or fractions researchgate.netukaazpublications.com. The technique can also provide information about related compounds and impurities, contributing to a comprehensive understanding of the extract's chemical composition.

List of Compounds Mentioned:

this compound

this compound A

Cardamomin

5-hydroxy-7-methoxy-6-methylflavanone

Quercetin

3,5,7-trihydroxyflavan

Triangularin

(E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one

Ceroptin

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (If Applicable to Chalcones)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely utilized for the analysis of volatile organic compounds (VOCs) and metabolite profiling researchgate.netorientjchem.orgnih.govthermofisher.comfrontiersin.org. While GC-MS is exceptionally effective for volatile substances, chalcones, including this compound, are generally characterized by lower volatility and may require derivatization to be amenable to direct GC-MS analysis researchgate.netthermofisher.com. Derivatization techniques, such as silylation or methoximation, can increase the volatility and thermal stability of these compounds, enabling their separation and detection by GC-MS thermofisher.com.

Headspace GC-MS (HS-GC-MS) has been successfully applied for the analysis of certain chalcones, such as 4-methoxychalcone (B190469), demonstrating the potential of GC-MS-based approaches for this class of compounds mdpi.com. The application of GC-MS to this compound would likely involve optimizing derivatization strategies to enhance its volatility and ensure reproducible chromatographic separation and mass spectral detection researchgate.netthermofisher.com. This approach is valuable for identifying and characterizing this compound within complex biological or synthetic matrices.

Advanced Structural Confirmation Methods

Confirming the precise chemical structure and purity of this compound relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR, ¹³C NMR, HSQC, and HMBC, are indispensable for elucidating the detailed structural framework of this compound. These methods reveal the types of atoms present, their chemical environments, and their spatial relationships, confirming the characteristic chalcone backbone and any specific substituents researchgate.netkarary.edu.sdmit.edu.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for determining the accurate molecular weight of this compound, thereby establishing its molecular formula researchgate.netugm.ac.id. LC-MS, in particular, allows for the separation and identification of this compound from mixtures, providing both retention time and mass spectral data for confirmation ugm.ac.id. Electron Ionization (EI) MS, commonly used with GC-MS, generates characteristic fragmentation patterns that aid in identification by comparison with spectral libraries thermofisher.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic of chalcones karary.edu.sdmit.edu.

Elemental Analysis: This fundamental technique determines the elemental composition (e.g., carbon, hydrogen) of a pure compound, contributing to the establishment of its empirical and molecular formulas karary.edu.sdniscpr.res.in.

The synthesis of this compound has been reported to be characterized based on spectral data and microanalysis, underscoring the importance of these techniques niscpr.res.in.

Table 1: Key Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR Spectroscopy | Chemical shifts, integration, coupling constants of protons | Confirms the presence and environment of hydrogen atoms, aiding in identifying aromatic rings, olefinic protons, and methoxy/methyl groups characteristic of chalcones. researchgate.netmit.edu |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms | Identifies carbon skeleton, including carbonyl carbons, olefinic carbons, and aromatic carbons, crucial for confirming the chalcone structure. researchgate.netmit.edu |

| 2D NMR (e.g., HSQC, HMBC) | Correlation between protons and carbons (HSQC), and through-bond correlations (HMBC) | Establishes connectivity between atoms, resolving ambiguities in structure and confirming the arrangement of functional groups and substituents on the chalcone backbone. researchgate.netmit.edu |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Determines the molecular formula and provides structural fragments that support the proposed structure of this compound. thermofisher.comresearchgate.netugm.ac.idniscpr.res.in |

| High-Resolution MS (HRMS) | Precise molecular mass | Allows for the determination of the exact molecular formula, increasing confidence in structural identification. researchgate.net |

| LC-MS | Separation and mass spectral data of components in a mixture | Used for identifying this compound in complex samples and confirming its presence based on retention time and mass-to-charge ratio. ugm.ac.idnih.govacs.org |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H) | Identifies characteristic functional groups within the this compound molecule. karary.edu.sdmit.edu |

| Elemental Analysis | Percentage composition of elements (C, H, etc.) | Used to determine the empirical formula, contributing to the overall molecular characterization. karary.edu.sdniscpr.res.in |

Quantitative Analytical Method Development and Validation

Developing and validating robust quantitative analytical methods are paramount for accurately determining the concentration and purity of this compound. This process ensures that the analytical results are reliable, reproducible, and suitable for their intended purpose, often guided by international standards such as those set by the International Council for Harmonisation (ICH) labmanager.comresearchgate.netamazon.comeuropa.eu.

Method Development: This phase involves selecting the appropriate analytical technique, optimizing instrumental parameters, and establishing sample preparation procedures. High-Performance Liquid Chromatography (HPLC), often coupled with UV/Vis or Diode Array Detection (DAD), is a primary technique for the quantitative analysis and purity assessment of compounds like this compound labmanager.comamazon.comaurigeneservices.com. LC-MS can also be employed for both identification and quantification.

Method Validation: Once a method is developed, it undergoes rigorous validation to demonstrate its suitability. Key validation parameters, as outlined by ICH guidelines, include:

Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as impurities or matrix constituents labmanager.comresearchgate.netaurigeneservices.com.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed using at least five concentration levels, aiming for a high correlation coefficient (e.g., R² ≥ 0.999) labmanager.com.

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies labmanager.comresearchgate.netaurigeneservices.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) labmanager.comresearchgate.netaurigeneservices.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively labmanager.comaurigeneservices.com.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage labmanager.comresearchgate.netaurigeneservices.com.

While direct quantitative data from validated methods for this compound in specific matrices were not detailed in the provided search results, the established methodologies for similar chalcones and the general principles of analytical validation are directly applicable. Biological activity data, such as Minimum Inhibitory Concentrations (MICs), represent a form of quantitative assessment of the compound's efficacy.

Table 2: Quantitative Biological Activity Data for this compound

| Analyte | Target Organism/System | Metric | Value | Reference |

| This compound | Staphylococcus aureus | MIC | 32 µg/mL | |

| This compound | Escherichia coli | MIC | 64 µg/mL | |

| This compound | Bacillus subtilis | MIC | 16 µg/mL | |

| This compound | Candida albicans | Activity | Moderate at 2.5% | ugm.ac.id |

| This compound | Candida albicans | Activity | Weak at 2.0-0.5% | ugm.ac.id |

| This compound A | Actinomyces israelii | MIC | 0.0625 mg/mL | frontiersin.org |

Compound Name List:

this compound

4-methoxychalcone

this compound A

Pinocembrin

Uvangoletin

Stercurensin

Cardamomin

5-hydroxy-7-methoxy-6-methylflavanone

Quercetin

3,5,7-trihydroxyflavan

Triangularin

Investigations into Aurentiacin S Biological Activities and Mechanistic Pathways

Antiplasmodial Activity Studies

Research has explored Aurentiacin's potential as an agent against malaria, a disease caused by the Plasmodium parasite.

Studies have demonstrated that this compound exhibits activity against Plasmodium falciparum, the most virulent species of the malaria parasite. In in vitro assays, this compound has shown an inhibitory concentration 50% (IC₅₀) value of 2.25 µM against the 3D7 strain of Plasmodium falciparum nih.govresearchgate.net. This finding positions this compound as a compound with notable antiplasmodial potential.

Table 1: Antiplasmodial Efficacy of this compound

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| This compound | 3D7 | 2.25 | nih.govresearchgate.net |

Crucially, investigations into this compound's antiplasmodial mechanism suggest that its activity is likely not mediated through pathways involving heme binding. This distinction is significant, as many antimalarial drugs target the parasite's heme detoxification processes. Evidence indicates that this compound's efficacy is not directly correlated with heme binding, supporting hypotheses that its mechanism of action operates through alternative pathways nih.govresearchgate.net.

Anti-Inflammatory Activity Research

This compound has also been investigated for its anti-inflammatory properties, with research focusing on its interaction with key inflammatory pathways.

In silico studies have explored this compound's potential to inhibit Cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response by catalyzing prostaglandin (B15479496) synthesis. Molecular docking analyses suggest that this compound can bind to COX-2, indicating a potential inhibitory role unair.ac.idresearchgate.net. In one such analysis, this compound demonstrated a binding energy of -7.7 kcal/mol and an activity probability (Pa) of 0.350 in relation to COX-2 inhibition . While other compounds in similar studies showed stronger in silico binding affinities, this compound's interaction with COX-2 warrants further investigation into its anti-inflammatory potential via this pathway unair.ac.idresearchgate.net.

Induction of Heme Oxygenase-1 (HO-1) Expression

This compound has been linked to the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway researchgate.netpreprints.orgnih.govunud.ac.idresearchgate.netnih.gov. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under conditions of oxidative or electrophilic stress, Nrf2, a master transcriptional regulator, is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) to induce the expression of various cytoprotective genes, including HO-1 researchgate.netnih.govunud.ac.idnih.govencyclopedia.pub. HO-1 is an enzyme that catalyzes the rate-limiting step in heme degradation, producing molecules with antioxidant, anti-inflammatory, and cytoprotective effects researchgate.netnih.gov. While this compound is found in plant extracts that modulate this pathway researchgate.netresearchgate.net, specific studies detailing the direct molecular mechanism by which this compound induces HO-1 expression are still emerging.

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

This compound has demonstrated associations with anti-inflammatory effects, partly mediated through its influence on Mitogen-Activated Protein Kinase (MAPK) signaling pathways up.ac.zadntb.gov.ua. MAPK cascades are fundamental in transmitting signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and responses to stress and inflammation researchgate.netfrontiersin.orgassaygenie.comthermofisher.com. Research indicates that extracts containing this compound can attenuate TNF-α-induced MAPK activation in cellular models up.ac.za. Furthermore, this compound has been noted to suppress the function of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes up.ac.za. The precise MAPK pathways modulated by this compound and the detailed molecular mechanisms are subjects of ongoing investigation.

Molecular Docking and In Silico Biocomputational Analyses

Computational methods, particularly molecular docking, have been employed to predict this compound's interactions with biological targets.

COX-2 Inhibition: In silico studies have assessed this compound's potential as a COX-2 inhibitor. Molecular docking simulations have indicated that this compound interacts with the COX-2 binding site, achieving a docking score of -8.03 kcal/mol . This suggests a favorable binding affinity, consistent with its reported anti-inflammatory properties.

TYRP1 and AR Interactions: this compound has also been included in molecular docking analyses targeting Tyrosinase-Related Protein 1 (TYRP1) for anti-melasma potential and the Androgen Receptor (AR) for anti-acne effects cmu.ac.thfrontiersin.org. While these studies indicate that this compound and other related compounds from Syzygium samarangense possess potential activity, specific docking scores for this compound against these targets were not detailed in the reviewed literature, with other compounds often highlighted as more potent.

Table 1: Molecular Docking Scores for this compound

| Target Protein | Docking Score (kcal/mol) | Reference |

| COX-2 | -8.03 | |

| TYRP1 | Not specified | cmu.ac.thfrontiersin.org |

| AR | Not specified | cmu.ac.thfrontiersin.org |

Antibacterial Activity Assessments

This compound has demonstrated potential in combating microbial infections, with investigations focusing on its efficacy and mechanisms of action.

In Vitro Efficacy Investigations

This compound has shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria . Studies indicate that this compound exhibits good inhibitor strength, with reported Minimum Inhibitory Concentration (MIC) values generally below 1.5 mg/mL up.ac.zaresearchgate.net. Specifically, this compound A has been reported with an MIC of 0.88 mg/mL against an unspecified organism mdpi.com, and good inhibitor strength (below 1.5 mg/mL) against A. israelii researchgate.net. While specific MIC values against common pathogens like Staphylococcus aureus or Escherichia coli for isolated this compound are not extensively detailed, the compound is recognized for its potential in treating infections .

In addition to antibacterial effects, this compound has also shown antifungal activity. It demonstrated moderate activity against Candida albicans at a concentration of 2.5%, with weaker activity observed at lower concentrations researchgate.net.

Table 2: In Vitro Antibacterial Efficacy of this compound

| Bacterial Strain | MIC Value (µg/mL or mg/mL) | Activity Level | Reference |

| A. israelii | < 1.5 mg/mL | Good strength | researchgate.net |

| General Bacteria | < 1 mg/mL | Notable | up.ac.za |

| Unspecified | 0.88 mg/mL | - | mdpi.com |

| C. albicans | Moderate at 2.5% | Moderate | researchgate.net |

Exploration of Antibacterial Action Modes

The precise mechanisms by which this compound exerts its antibacterial effects are still under investigation. While studies on related compounds suggest interactions with bacterial cell membranes, leading to altered morphology, increased permeability, and leakage of intracellular components nih.gov, specific data for this compound is limited. Its known antiplasmodial activity involves interference with the heme detoxification pathway in Plasmodium falciparum , but this mechanism may not directly translate to general antibacterial action. Further research is required to elucidate this compound's specific antibacterial targets and modes of action.

Mechanistic Elucidation of Biological Effects

Signaling Pathway Interventions

This compound has demonstrated significant activity in modulating cellular signaling pathways, primarily associated with its anti-inflammatory properties. Research indicates that this compound exerts its effects by interfering with key signaling cascades that drive inflammatory responses, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory and immune responses. Studies have shown that this compound effectively inhibits the activation of NF-κB mdpi.comnih.govmdpi.comresearchgate.netthermofisher.com. This inhibition is achieved through several mechanisms, including preventing the phosphorylation of I-κB kinase (IKK), which in turn blocks the degradation and nuclear translocation of the NF-κB p65 subunit nih.gov. Furthermore, this compound has been observed to attenuate the phosphorylation at Ser536 and acetylation at Lys310 of the p65 subunit, thereby reducing its transcriptional activity nih.gov. Molecular docking analyses support these findings, suggesting a direct interaction of this compound with components involved in NF-κB activation mdpi.comresearchgate.net.

Intervention in MAPK Pathways: this compound also influences the MAPK signaling cascade, a group of kinases crucial for various cellular processes, including inflammation, apoptosis, and immune regulation mdpi.comresearchgate.net. Research indicates that this compound attenuates the phosphorylation of key MAPK members, such as extracellular signal-regulated kinase (ERK) and p38 MAPK mdpi.comnih.govmdpi.comresearchgate.net. By modulating these pathways, this compound can dampen the downstream inflammatory signaling events.

Inhibition of Inflammatory Mediators: Beyond direct pathway modulation, this compound has been shown to suppress the function of specific enzymes involved in inflammation. It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mdpi.comresearchgate.net. Molecular docking studies have further supported its potential to bind to COX-2, suggesting a mechanism for inhibiting prostaglandin synthesis, a key component of the inflammatory cascade unair.ac.id.

The collective action of this compound on these signaling pathways underscores its potential as an agent capable of mitigating inflammatory processes by targeting fundamental molecular mechanisms.

Data Tables

Table 1: this compound's Impact on Key Inflammatory Signaling Molecules and Pathways

| Pathway/Molecule | Observed Effect of this compound | Supporting Evidence (Citation Index) |

| NF-κB Activation | Inhibition | mdpi.comnih.govmdpi.comresearchgate.netthermofisher.com |

| p65 Nuclear Translocation | Prevention | nih.gov |

| I-κB Kinase (IKK) | Blocks phosphorylation | nih.gov |

| p65 Phosphorylation (Ser536) | Attenuated | nih.gov |

| p65 Acetylation (Lys310) | Attenuated | nih.gov |

| MAPKs (ERK, p38) | Attenuated phosphorylation | mdpi.comnih.govmdpi.comresearchgate.net |

| COX-2 Function | Suppression | mdpi.comresearchgate.net |

| iNOS Function | Inhibition | mdpi.comresearchgate.net |

Table 2: Molecular Docking of this compound to Inflammatory Targets

| Target | Ligand | Binding Energy (kcal/mol) | Citation Index |

| COX-2 | This compound | -8.03 | mdpi.com |

| COX-2 | This compound | -7.7 | |

| NF-κB | This compound | -6.01 | mdpi.com |

| COX-2 | Tolfenamic acid (Reference) | -8.14 | mdpi.com |

| COX-2 | Rofecoxib (Control) | -8.5 |

Structure Activity Relationship Sar Studies and Computational Modeling of Aurentiacin Derivatives

General Principles of Aurentiacin Structure-Activity Relationships

This compound belongs to the chalcone (B49325) class of flavonoids, characterized by an open-chain structure with two aromatic rings linked by a three-carbon bridge, typically featuring an α,β-unsaturated carbonyl system ijpsr.com. The core structure of chalcones, including this compound, comprises an A-ring (typically derived from malonyl-CoA) and a B-ring (derived from a substituted cinnamic acid derivative) linked by a propenone moiety ijpsr.com.

The general SAR of chalcones suggests that modifications to the substitution patterns on both the A and B rings, as well as the central α,β-unsaturated carbonyl system, can significantly influence their biological activity. For instance, the presence of hydroxyl and methoxy (B1213986) groups, as seen in this compound, often contributes to antioxidant and anti-inflammatory effects nih.govresearchgate.netbiointerfaceresearch.com. The planarity and electronic distribution of the molecule are also critical for interactions with biological targets ijpsr.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and the identification of key structural features responsible for the observed effects.

Development of Predictive QSAR Models

The development of predictive QSAR models for this compound derivatives would involve synthesizing a series of related compounds with systematic structural variations and then correlating these structural changes with their measured biological activities. For chalcones and related compounds, QSAR studies have been employed to predict activities such as anti-tyrosinase researchgate.net, antimalarial nih.gov, and inhibition of inflammatory targets researchgate.netresearchgate.net. These studies typically involve:

Data Set Generation: Creating a diverse set of this compound analogs with varying substituents on the aromatic rings or modifications to the bridging unit.

Activity Measurement: Experimentally determining the biological activity (e.g., IC50, MIC) of each analog against a specific target.

Descriptor Calculation: Computing various physicochemical and structural descriptors for each compound.

Model Building: Using statistical methods (e.g., Partial Least Squares, Support Vector Machines, Artificial Neural Networks) to build a model that correlates descriptors with activity.

Validation: Rigorously validating the model using internal and external datasets to ensure its predictive power and reliability nih.govresearchgate.net.

While specific QSAR models focusing exclusively on this compound derivatives were not detailed in the provided literature, the general methodology applied to other chalcones highlights the potential for developing such predictive tools.

Identification of Key Physicochemical Descriptors

Successful QSAR models rely on identifying physicochemical descriptors that are most influential in determining biological activity. For chalcones and similar natural products, these descriptors often include:

Molecular Weight (MW): Affects absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, influencing membrane permeability and target binding.

Topological Polar Surface Area (TPSA): Relates to polarity and is often correlated with cell membrane permeability.

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for molecular recognition and binding interactions.

Rotatable Bonds: Influence conformational flexibility.

Electronic Descriptors: Such as partial atomic charges, dipole moments, and frontier molecular orbital energies, which describe electron distribution and reactivity.

Steric Descriptors: Quantifying the size and shape of molecules, often through parameters like molar refractivity or specific shape indices.

A study involving a virtual library of chalcones calculated various descriptors, including molecular weight, TPSA, rotatable bonds, hydrogen bond acceptors/donors, and aromatic ring counts, to understand their chemical space and potential properties researchgate.net. For this compound, specific functional groups like the hydroxyl and methoxy groups, and the conjugated system, would contribute significantly to these descriptors and thus to its SAR.

Table 1: Common Physicochemical Descriptors in Chalcone SAR/QSAR Studies

| Descriptor | Description | Relevance to Chalcones/Aurentiacin |

| Molecular Weight (MW) | Mass of the molecule. | Influences pharmacokinetic properties; generally within a range for drug-likeness. |

| LogP | Partition coefficient between octanol (B41247) and water; indicates lipophilicity. | Affects cell membrane permeability and interaction with hydrophobic binding pockets. |

| TPSA | Topological Polar Surface Area; sum of the surface of polar atoms. | Correlates with absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms covalently bonded to electronegative atoms (e.g., O, N). | Essential for specific interactions with protein active sites. This compound has a hydroxyl group. |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms with lone pairs capable of accepting H-bonds. | Oxygen atoms in methoxy and carbonyl groups contribute to HBA. |

| Rotatable Bonds | Bonds that can undergo rotation, affecting molecular flexibility. | Impacts conformational freedom and ability to fit into binding sites. |

| Electronic Descriptors | e.g., Partial charges, dipole moment. | Governs electrostatic interactions with biological targets; crucial for the conjugated system in chalcones. |

| Steric Descriptors | e.g., Molar refractivity, molecular volume. | Dictates how well a molecule fits into the steric constraints of a binding pocket. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. It is invaluable for understanding binding modes and affinities, guiding the design of new compounds.

Prediction of Binding Affinities

This compound has been extensively studied using molecular docking against various biological targets, particularly those involved in inflammation. Studies have reported binding affinities (often expressed as binding energies in kcal/mol) for this compound when docked into the active sites of enzymes like Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are indispensable computational tools for elucidating the dynamic behavior of molecules and their interactions within a biological context cresset-group.comgardp.orgbiorxiv.orgbiorxiv.orgnih.gov. For this compound derivatives, MD simulations can provide critical insights into their conformational flexibility and the stability of their complexes with target biomolecules cresset-group.comgardp.orgmdpi.com. By simulating the atomic movements of a system over time, MD can map the energy landscape, identify accessible conformational states, and assess the stability of these states and the transitions between them cresset-group.com. This dynamic information is vital for understanding how a molecule behaves in a physiological environment and the robustness of its binding mdpi.com.

Design and Synthesis of this compound Derivatives for SAR Exploration

The exploration of Structure-Activity Relationships (SAR) is a fundamental strategy in medicinal chemistry, guiding the rational design and synthesis of novel compounds with enhanced biological activity uomustansiriyah.edu.iqrsc.orgrsc.org. For this compound, this involves the creation of a series of derivatives through systematic modifications of its chemical structure researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov. The primary objective is to identify specific structural features or functional groups that are essential for binding to the target and eliciting the desired biological response. Concurrently, SAR studies aim to pinpoint regions that can be modified to improve potency, selectivity, or pharmacokinetic properties uomustansiriyah.edu.iqrsc.org.

For example, synthetic aurone (B1235358) derivatives, structurally related to this compound, have been designed and synthesized to investigate their anti-tyrosinase potential researchgate.net. SAR studies inform these synthetic endeavors by suggesting which structural alterations are likely to lead to improved outcomes uomustansiriyah.edu.iqrsc.orgrsc.orgresearchgate.netnih.gov. Through the testing of these synthesized derivatives, researchers can develop a quantitative understanding of how structural modifications correlate with changes in biological activity, facilitating the optimization of lead compounds researchgate.netuomustansiriyah.edu.iqrsc.orgrsc.orgresearchgate.netnih.gov.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Two principal computational methodologies underpin modern drug discovery and optimization: Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD): LBDD operates on the foundation of knowledge derived from existing molecules (ligands) that exhibit activity against a specific target, often without requiring detailed structural information of the target itself ontosight.ainumberanalytics.comiaanalysis.comgardp.org. Core principles within LBDD include the analysis of molecular similarity, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis ontosight.ainumberanalytics.comnih.gov. QSAR studies are particularly valuable, as they establish mathematical correlations between the chemical structures of compounds and their observed biological activities researchgate.netontosight.ainumberanalytics.comnih.gov. In the context of this compound derivatives, QSAR investigations have revealed significant relationships between structural attributes and anti-tyrosinase activity, with certain models demonstrating high correlation coefficients, such as an R² of 0.9926 for specific aurone derivatives researchgate.net. These predictive models are instrumental in forecasting the activity of novel compounds and guiding the design of more potent analogues researchgate.netnih.gov.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structural information of a biological target, typically a protein, to guide the design or identification of molecules capable of binding effectively to its active site gardp.orgiaanalysis.comlongdom.orgdrugdiscoverynews.comdrugdesign.orgnih.gov. This approach is predicated on the principles of molecular recognition, aiming to engineer compounds that precisely complement the target's binding pocket gardp.orguomustansiriyah.edu.iqlongdom.orgdrugdiscoverynews.comdrugdesign.orgnih.gov. Molecular docking is a foundational technique in SBDD, employed to predict the binding orientation and affinity of potential drug candidates to the target protein researchgate.netgardp.orglongdom.orgdrugdesign.orgnih.govmdpi.comekb.eg. Research has utilized molecular docking to evaluate the binding of this compound and its analogues to targets such as tyrosinase researchgate.netmdpi.com, offering insights into the critical residues involved in molecular interactions and facilitating the optimization of binding affinity researchgate.netmdpi.com. The iterative nature of SBDD involves computational screening, molecular docking, SAR analysis, and experimental validation to refine lead compounds gardp.orglongdom.orgdrugdesign.orgnih.gov.

Data Tables

Table 1: QSAR Study Findings for this compound Derivatives

| Compound Series | Target Activity | QSAR Model | Correlation Coefficient (R²) | Predictive R² (Q²) | Reference |

| Aurone Analogues (26-50) | Anti-tyrosinase | CoMFA/CoMSIA | 0.9926 | N/A | researchgate.net |

| Aurone Analogues | Antimalarial (Qo site inhibitors) | CoMFA | 0.97 | 0.5 | nih.gov |

| Aurone Analogues | Antimalarial (Qo site inhibitors) | CoMSIA | 0.915 | 0.526 | nih.gov |

Note: "N/A" indicates data not explicitly provided in the source for that specific metric.

Table 2: Molecular Docking Scores of this compound and Related Compounds

| Compound | Target Protein | Binding Score (kcal/mol) | Reference |

| This compound | COX-2 | -8.03 | mdpi.com |

| Control Ligand | COX-2 | -8.14 | mdpi.com |

| This compound | Tyrosinase | Good binding values | researchgate.net |

Note: Binding scores are indicative and can vary based on the docking software and parameters used.

Ecological Role and Phytochemical Distribution of Aurentiacin

Distribution Across Botanical Genera and Families

Aurentiacin has been identified in several plant genera, primarily within the families Gesneriaceae, Pteridaceae, Piperaceae, and Myrtaceae. Its presence is often linked to the broader prevalence of chalcones within these plant groups.

The genus Didymocarpus (family Gesneriaceae) is a significant source of this compound. The compound has been isolated from species such as Didymocarpus aurentiaca and Didymocarpus podocarpa. np-mrd.orgresearchgate.netzenodo.orgbotanyjournals.comijpsr.com Studies on Didymocarpus species have revealed a rich array of secondary metabolites, including terpenoids, flavonoids, and chalcones, which are associated with various pharmacological activities. researchgate.netgesneriads.info The presence of this compound in Didymocarpus species contributes to the genus's known phytochemical diversity.

This compound has also been detected in ferns belonging to the genus Pityrogramma, specifically in the frond exudates of Pityrogramma triangularis var. pallida. ugm.ac.idbotanyjournals.comijpsr.comconnectedpapers.com The Pteridaceae family, to which Pityrogramma belongs, is known for producing lipophilic exudates rich in flavonoids, including chalcones, which can have chemotaxonomic significance. researchgate.netnih.govresearchgate.net

This compound has been successfully isolated from species within the Syzygium genus, particularly from Syzygium samarangense (family Myrtaceae). ugm.ac.idresearchgate.netresearchgate.netnih.govresearchgate.netbiointerfaceresearch.com The Syzygium genus is recognized for its extensive phytochemical constituents, including flavonoids and chalcones, which exhibit a range of biological activities, such as anti-inflammatory and antioxidant properties. researchgate.netnih.govbiointerfaceresearch.comnih.gov

While direct detection of this compound in Cleistocalyx species was not explicitly found in the reviewed literature, Cleistocalyx belongs to the Myrtaceae family, which is known to be a rich source of chalcones. frontiersin.orgbiointerfaceresearch.comnih.govmdpi.comacademicjournals.org Therefore, the presence of this compound or related chalcone (B49325) compounds in Cleistocalyx species is plausible, aligning with the family's general phytochemical profile.